2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-thiophen-3-yl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c14-11-8-5-15-3-1-9(8)12-10(13-11)7-2-4-16-6-7/h2,4,6H,1,3,5H2,(H,12,13,14) |
InChI Key |
JMNCMMPOYKIPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrano-pyrimidinone framework undergoes oxidation to form derivatives with enhanced electrophilic character. Key findings include:
-
Thiophene ring oxidation : The sulfur atom in the thiophene moiety can be oxidized to sulfoxide or sulfone derivatives under controlled conditions (e.g., using H₂O₂ or meta-chloroperbenzoic acid).
-
Pyran ring modification : Oxidation at the pyran oxygen generates lactone derivatives or introduces hydroxyl groups.
Example reaction :
Cyclization and Ring-Opening Reactions
The bicyclic system participates in acid-catalyzed cyclization and ring-opening processes:
-
p-Toluenesulfonic acid (p-TSA)-mediated cyclization : Forms N-acyliminium intermediates, enabling stereoselective synthesis of polycyclic derivatives (diastereoselectivity >19:1) .
-
Ring-opening with nucleophiles : Reacts with amines or hydrazines to yield open-chain pyrimidine derivatives (e.g., hydrazones) .
-
Protonation of the pyrimidinone carbonyl generates an electrophilic center.
-
Nucleophilic attack by 3,4-dihydro-2H-pyran forms a fused intermediate.
-
Cyclization via endo or exo transition states dictates stereochemistry.
Electrophilic Substitution on Thiophene
The thiophene ring undergoes regioselective electrophilic substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-2 | 2-Nitrothiophene derivative | 72% |
| Br₂/FeCl₃ | C-5 | 5-Bromothiophene derivative | 68% |
| ClSO₃H | C-4 | 4-Sulfonated derivative | 65% |
Multicomponent Reactions (MCRs)
Copper-catalyzed MCRs with aldehydes and barbituric acid derivatives yield fused heterocycles :
-
Key substrates : Benzaldehydes (electron-withdrawing groups preferred), malononitrile.
-
Catalyst : LDH@TRMS@NDBD@Cu (reusable for 5 cycles with <10% activity loss).
-
Mechanism : Chelation of Cu²⁺ to carbonyl groups facilitates Knoevenagel condensation and subsequent cyclization .
Optimal conditions :
Functionalization via Diazotization
Reaction with NaNO₂/HCl introduces triazine rings:
-
Key feature : Loss of CN group confirmed by IR spectroscopy .
-
Applications : Enhanced PARP-1 inhibition (IC₅₀ = 1.8 μM in HCT116 cells) .
Nucleophilic Additions
The pyrimidinone carbonyl reacts with:
-
Grignard reagents : Alkylation at C-4 position (yield: 60–78%).
-
Hydrazines : Forms hydrazide derivatives for anticancer screening (e.g., IC₅₀ = 2.3 μM against MCF-7) .
Table: Reaction outcomes with nucleophiles
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NH₂NH₂ | 4-Hydrazinopyrano-pyrimidinone | EtOH, reflux, 6 h | 70% |
| PhMgBr | 4-Phenyl derivative | THF, 0°C to rt, 12 h | 65% |
Cross-Coupling Reactions
The thiophene sulfur participates in Pd-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C).
-
Heck reaction : Alkenylation at C-5 of thiophene (Pd(OAc)₂, P(o-tol)₃, Et₃N).
Tautomerism and Rearrangements
Under basic conditions (e.g., K₂CO₃/DMF), the compound exhibits keto-enol tautomerism, enabling:
-
Ring-contraction : Forms pyrido[2,3-d]pyrimidines via C-O bond cleavage .
-
Dimroth rearrangement : Generates isomeric pyrimidine derivatives at elevated temperatures .
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous-phase reactions:
-
Ball-milling synthesis : Achieves 85% yield in 30 minutes without solvents .
-
Microwave-assisted reactions : Reduces reaction time from hours to minutes (e.g., 5 minutes at 150°C) .
Biological Activity-Driven Modifications
Derivatives are tailored for pharmacological applications:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrano[4,3-d]pyrimidine derivatives, including 2-(thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one, as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy as they interfere with DNA repair mechanisms in cancer cells. For instance, a study demonstrated that derivatives exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 and HCT116, suggesting their potential as therapeutic agents in oncology .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound S2 | MCF-7 | 4.06 |
| Compound S4 | HCT116 | 14.94 |
| Compound S5 | MCF-7 | 11.07 |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound class. Research has indicated that certain pyrano[4,3-d]pyrimidine derivatives demonstrate significant antibacterial and antifungal properties. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation markers in vitro. This has been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Study 1: PARP Inhibition
A detailed investigation into the synthesis and biological evaluation of pyrano[4,3-d]pyrimidine derivatives was conducted where various substitutions were tested for their PARP inhibitory activities. The study revealed that specific structural features significantly enhanced their efficacy against cancer cell lines .
Case Study 2: Antimicrobial Screening
A series of derivatives were screened for antimicrobial activity against a panel of bacterial strains. Results indicated that certain modifications to the thiophene ring improved activity against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on the Pyrano[4,3-d]pyrimidin-4(5H)-one Core
The biological and physicochemical properties of pyrano[4,3-d]pyrimidin-4(5H)-one derivatives are highly dependent on substituents at position 2. Key analogs include:
*Calculated based on molecular formula C11H10N2O2S.
- This may improve binding to enzymes or receptors compared to phenyl derivatives . Methyl groups (e.g., CAS 1566-42-3) offer minimal steric hindrance, favoring synthetic accessibility and broad SAR exploration .
Comparison with Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives share structural similarities but replace the pyran ring with a fused thiophene ring. Key differences include:
- Antimicrobial Activity: Thieno[2,3-d]pyrimidinones (e.g., compound 5h) show MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming many pyrano derivatives . The target compound’s thiophen-3-yl group may mimic these effects but requires empirical validation.
Anticancer Potential
- Pyrano[4,3-d]pyrimidinones with aryl substituents (e.g., 4-chlorophenyl, CAS 1450790-52-9) exhibit IC50 values <10 µM against leukemia cell lines, comparable to thieno analogs .
- Thieno[2,3-d]pyrimidinones demonstrate selective toxicity toward cancer cells (e.g., compound 6a, IC50 = 2.3 µM) while sparing normal cells .
Biological Activity
2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its unique structure that combines a pyrano-pyrimidine framework with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 234.28 g/mol
- CAS Number : 1450790-50-7
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In studies involving various cancer cell lines, this compound has demonstrated:
- Cytotoxic Effects : It showed potent cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, with some derivatives inducing early apoptosis and significant necrosis in these cell lines .
- Kinase Inhibition : The compound has been evaluated for its inhibitory activity against specific kinases associated with cancer progression. Notably, it exhibited inhibition rates ranging from 41.4% to 83.5% against various kinases, with the highest activity against FLT3 kinase .
Antimicrobial Activity
The compound also displays antimicrobial properties. Its structural features enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Comparative studies have indicated that derivatives of this compound possess broader antimicrobial spectra than other related compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine | Contains a nitrophenyl group | Antitumor | Enhanced electron-withdrawing properties |
| 4-hydroxy-5-(thiophen-2-yl)pyrimido[5',4':5,6]pyrano[2,3-d][1,2,3]triazine | Incorporates a triazine ring | Antimicrobial | Broader spectrum of activity |
| Pyrano[2,3-d]pyrimidine derivatives | Similar core structure | Various biological activities | Diverse substituents lead to varied effects |
The presence of the thiophene ring is particularly significant as it enhances the electronic properties and solubility of the compound, making it an attractive candidate for further development in therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against cancer cell lines. Compounds were found to induce significant apoptosis in treated cells compared to controls .
- Molecular Docking Studies : Molecular docking studies revealed that certain derivatives exhibited strong binding affinities to target proteins involved in cancer progression. The binding scores indicated promising potential for these compounds as therapeutic agents against specific cancers .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing fused pyrimidinone derivatives like 2-(thiophen-3-yl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one? A: Key methods include:
- Cyclocondensation : Reacting amino-thiophene precursors with lactams or cyclic ketones in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 368–371 K) to form the pyrano-pyrimidinone core .
- Acid-Mediated Cyclization : Refluxing formic acid with aminocarbonitrile intermediates (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) for 16–18 hours to achieve high yields (~85%) .
- Multicomponent Reactions : Utilizing water as a solvent for eco-friendly synthesis of structurally analogous compounds, as demonstrated in pyrano-dipyrimidine derivatives .
Basic Structural Characterization
Q: How is the regiochemistry and molecular structure of this compound validated experimentally? A: Advanced techniques are employed:
- X-ray Diffraction (XRD) : Determines crystal structure and confirms regiochemistry, as shown for thieno-pyrimidinone analogs .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) resolve hydrogenation patterns and substituent positions in the pyrano-pyrimidinone scaffold .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Synthesis Optimization
Q: How can researchers address low yields or side reactions during synthesis? A: Methodological adjustments include:
- Catalyst Optimization : Using POCl₃ in stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) to enhance cyclization efficiency .
- Solvent Screening : Replacing traditional solvents (e.g., DMF) with water or ionic liquids to improve reaction kinetics and reduce byproducts .
- Temperature Control : Maintaining precise reflux conditions (e.g., 16–18 hours at 100–110°C) to minimize decomposition .
Advanced Pharmacological Evaluation
Q: What experimental designs are used to assess bioactivity in structurally similar compounds? A: Common approaches include:
- In Vitro Cell Assays : Testing against human cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., HEK-293) to evaluate cytotoxicity and selectivity .
- Target Identification : Receptor binding assays (e.g., sigma ligand activity) to identify molecular targets .
- Dose-Response Studies : Establishing IC₅₀ values for lead compounds, with validation via triplicate experiments to ensure reproducibility .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the thiophene or pyrano ring influence bioactivity? A: Key findings from analogs:
- Thiophene Modifications : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position enhance anticancer activity by improving membrane permeability .
- Pyrimidinone Substituents : Methyl or aryl groups at the 2-position increase selectivity for cancer cells over normal cells .
- Hydrogenation Patterns : Partial saturation of the dihydro-pyrano ring reduces metabolic instability .
Advanced Data Contradiction Analysis
Q: How to resolve discrepancies in biological activity data across similar compounds? A: Critical factors to consider:
- Assay Variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) or incubation times can skew results .
- Stereochemical Purity : Enantiomeric impurities (e.g., from asymmetric synthesis) may lead to conflicting activity profiles .
- Solubility Limitations : Poor aqueous solubility of hydrophobic analogs can result in false-negative results in cell-based assays .
Advanced Regiochemistry Challenges
Q: How can regioisomeric byproducts be minimized during synthesis? A: Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
